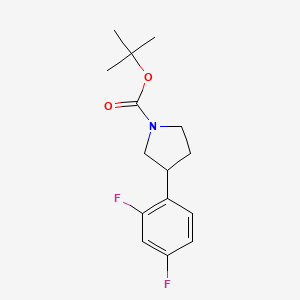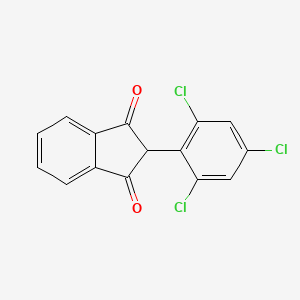
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a trichlorophenyl group attached to an indene-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 2,4,6-trichlorophenyl derivatives with indene-dione precursors. One common method involves the use of palladium-catalyzed carbonylation reactions. For example, 2,4,6-trichlorophenyl formate can be reacted with 2-iodofluorene in the presence of palladium(II) acetate, Xantphos, and triethylamine in toluene to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Electrophilic substitution reactions can occur on the trichlorophenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or tetrahydrofuran.
Major Products
The major products formed from these reactions include quinones, diols, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. Its effects are mediated through the binding to active sites on target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(2,4,6-Trichlorophenyl)-1H-indene-1,3(2H)-dione include:
2,4,6-Trichlorophenol: A chlorinated phenol used as a fungicide and antiseptic.
2,4,6-Trichlorophenyl isothiocyanate: A derivative used in organic synthesis.
2,4,6-Trichlorophenyl chlorosulfate: Used in the preparation of sulfonamides.
Uniqueness
This compound is unique due to its indene-dione structure combined with a trichlorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H7Cl3O2 |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
2-(2,4,6-trichlorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H7Cl3O2/c16-7-5-10(17)12(11(18)6-7)13-14(19)8-3-1-2-4-9(8)15(13)20/h1-6,13H |
Clé InChI |
SSAGVXCOTZEUGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbenzo[g]quinazolin-4-amine](/img/structure/B13668707.png)
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)

![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![2-Chloro-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13668731.png)
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)
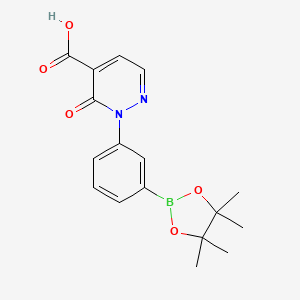
![N-[4-(2-Aminoethoxy)-2-pyridyl]-1,7-naphthyridine-2-carboxamide](/img/structure/B13668754.png)
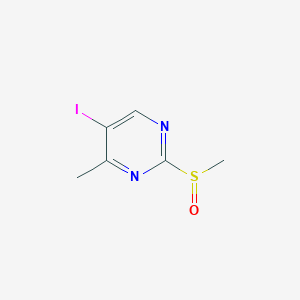
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
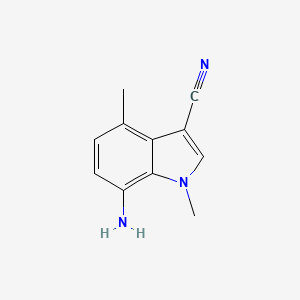
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)
